methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPI-287 is an opioid drug primarily used in scientific research. It is a highly selective agonist for the delta-opioid receptor, which is known to produce fewer convulsions compared to other drugs in this family. DPI-287 has shown antidepressant-like effects, making it a compound of interest in the study of mood disorders .
Méthodes De Préparation
The preparation of DPI-287 involves several synthetic routes and reaction conditions. One common method includes the use of 2,5-dimethyl-4-benzylpiperazine as a starting material, which undergoes a series of reactions to form the final compound. The industrial production methods for DPI-287 are not widely documented, but typically involve large-scale synthesis techniques that ensure high purity and yield .
Analyse Des Réactions Chimiques
DPI-287 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is often employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing functional groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
DPI-287 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of delta-opioid receptor agonists.
Biology: DPI-287 is employed in research on cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential antidepressant effects and its ability to produce fewer convulsions compared to other opioids.
Industry: DPI-287 is used in the development of new pharmaceuticals targeting the delta-opioid receptor.
Mécanisme D'action
DPI-287 exerts its effects by selectively binding to the delta-opioid receptor. This binding activates the receptor, leading to a series of intracellular signaling events that result in the observed pharmacological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of specific G-protein coupled receptor pathways .
Comparaison Avec Des Composés Similaires
DPI-287 is unique in its high selectivity for the delta-opioid receptor and its reduced risk of convulsions. Similar compounds include:
AZD2327: Another delta-opioid receptor agonist with similar properties.
BW373U86: Known for its selectivity towards the delta-opioid receptor.
DPI-3290: A compound with comparable effects but different chemical structure.
These compounds share some pharmacological properties with DPI-287 but differ in their chemical structures and specific receptor interactions.
Propriétés
Formule moléculaire |
C31H39N3O2 |
|---|---|
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1 |
Clé InChI |
PQMGDEIHRXQPCQ-FSGGQHMVSA-N |
SMILES isomérique |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=CC=C4)C |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


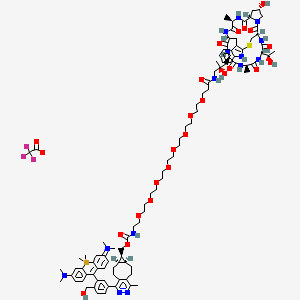
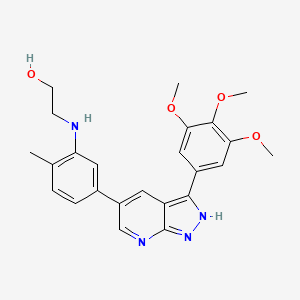
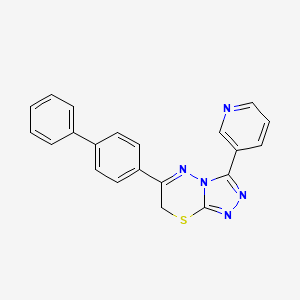
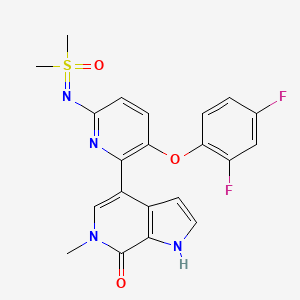
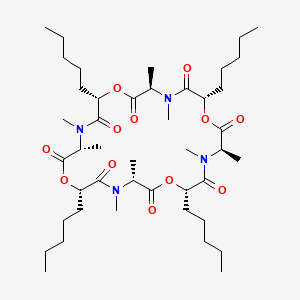
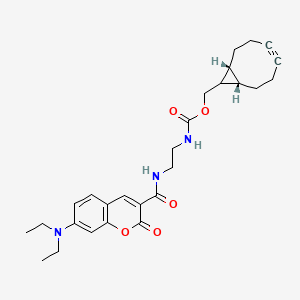
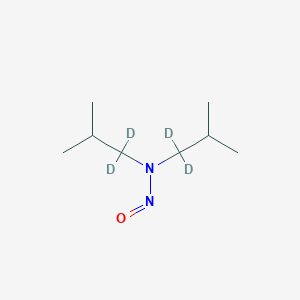
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
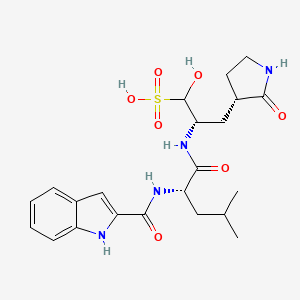
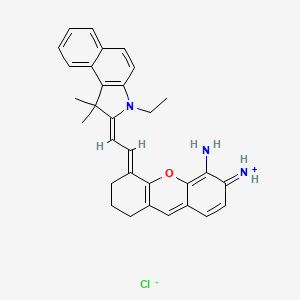
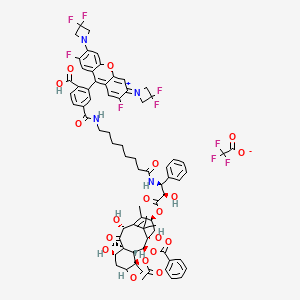
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
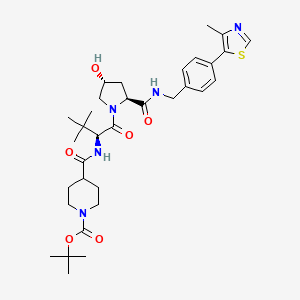
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
